Sodium 2-(azetidine-1-sulfonyl)acetate
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Overview
Description
Sodium 2-(azetidine-1-sulfonyl)acetate is a chemical compound with the molecular formula C₅H₈NNaO₄S and a molecular weight of 201.18 g/mol It is a sodium salt derivative of azetidine-1-sulfonylacetic acid
Mechanism of Action
Target of Action
Sodium 2-(azetidine-1-sulfonyl)acetate is a type of azetidine derivative. Azetidines are known to be building blocks for polyamines . .
Mode of Action
The compound contains an azetidine ring, which is a three-membered ring structure. This ring can be activated in the presence of electron-withdrawing substituents such as N-sulfonyl . Upon activation, the ring can undergo opening reactions, leading to various interactions with its targets .
Biochemical Pathways
Azetidines are known to be involved in the polymerization process, leading to the formation of polyamines . These polyamines can have various roles in biological systems, including gene regulation, cell growth, and differentiation .
Result of Action
Polymers resulting from the polymerization of azetidine derivatives have been found to have applications in antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(azetidine-1-sulfonyl)acetate typically involves the reaction of azetidine with sulfonyl chloride to form azetidine-1-sulfonyl chloride. This intermediate is then reacted with sodium acetate to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(azetidine-1-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-(azetidine-1-sulfonyl)acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium 2-(aziridine-1-sulfonyl)acetate: Similar in structure but with an aziridine ring instead of an azetidine ring.
Sodium 2-(pyrrolidine-1-sulfonyl)acetate: Contains a pyrrolidine ring, differing in ring size and chemical properties.
Uniqueness: Sodium 2-(azetidine-1-sulfonyl)acetate is unique due to its four-membered azetidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with different ring sizes . This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
sodium;2-(azetidin-1-ylsulfonyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S.Na/c7-5(8)4-11(9,10)6-2-1-3-6;/h1-4H2,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOJWYMUEKOKLY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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